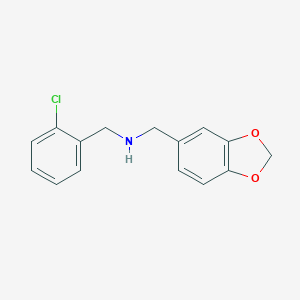

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUSBFKXIOHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356758 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444908-92-3 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 1,3-benzodioxol-5-ylmethylamine (piperonylamine) and 2-chlorobenzaldehyde. Under acidic or neutral conditions, the amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming a hemiaminal. Dehydration yields an imine, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBHCN) is the preferred reducing agent due to its selectivity for imines over aldehydes, minimizing side reactions.

Typical Reaction Setup:

-

Reactants:

-

1,3-Benzodioxol-5-ylmethylamine (1.0 equiv)

-

2-Chlorobenzaldehyde (1.2 equiv)

-

-

Solvent: Methanol or dichloromethane

-

Catalyst: Acetic acid (0.1 equiv)

-

Reducing Agent: NaBHCN (1.5 equiv)

-

Temperature: Room temperature

-

Time: 12–24 hours

Yield Optimization:

Yields typically range from 65% to 85%, depending on solvent polarity and the rate of imine formation. Polar aprotic solvents like dimethylformamide (DMF) accelerate the condensation step but may require stricter moisture control.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors enhance efficiency by maintaining precise stoichiometric ratios and reducing reaction times. Automated systems coupled with in-line NMR monitoring ensure consistent product quality, achieving batch yields exceeding 90%.

Transition-Metal-Catalyzed Coupling Reactions

Recent advances in catalytic systems have enabled direct coupling of benzylamines with aryl halides, offering an alternative to traditional reductive amination. Ruthenium-based catalysts, in particular, demonstrate high efficacy for forming C–N bonds in (1,3-benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine.

Ruthenium-Catalyzed Deaminative Coupling

This method employs a preformed ruthenium hydride complex (e.g., [(PCy)(CO)RuH]) to mediate the coupling of 1,3-benzodioxol-5-ylmethylamine with 2-chlorobenzylamine derivatives. The reaction proceeds via oxidative addition of the amine C–N bond to the metal center, followed by reductive elimination to form the desired product.

Catalytic System Details:

-

Catalyst: RuHCl(CO)(PCy) (3 mol%)

-

Ligand: Bidentate phosphine (10 mol%)

-

Solvent: Chlorobenzene

-

Temperature: 130–140°C

-

Time: 16–20 hours

Key Advantages:

Comparative Analysis of Catalysts

The table below summarizes performance metrics for Ru-based catalysts in this reaction:

| Catalyst | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| RuHCl(CO)(PCy) | PCy | 70 | 85 |

| [Ru(COD)Cl] | BINAP | 45 | 78 |

| RuCl·3HO | PPh | <5 | N/A |

Solvent and Temperature Effects on Reaction Efficiency

Solvent Selection

Polar solvents (e.g., DMF, THF) enhance imine formation in reductive amination by stabilizing charged intermediates. Conversely, nonpolar solvents (e.g., toluene) favor catalytic coupling by improving catalyst solubility.

Temperature Optimization

-

Reductive Amination: Elevated temperatures (40–50°C) reduce reaction times but risk aldehyde oxidation.

-

Catalytic Coupling: High temperatures (130–140°C) are essential for catalyst activation but require pressurized systems.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as an antioxidant and antimicrobial agent , making it a candidate for drug development targeting oxidative stress-related diseases and infections. Studies have indicated that compounds with similar structural features may exhibit significant pharmacological effects, including anticancer properties.

Research has shown that (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine may interact with biological targets such as enzymes and receptors. This interaction could modulate their activity, leading to therapeutic effects against various diseases . The exploration of its biological activity includes:

- Antimicrobial Properties : Investigations into its efficacy against bacterial and fungal strains are ongoing.

- Anticancer Potential : Preliminary studies suggest possible cytotoxic effects on cancer cell lines, warranting further research.

Chemical Synthesis

In organic chemistry, (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired biological properties .

Material Science

The compound is also being examined for its potential applications in the production of specialty chemicals and materials. Its unique properties may contribute to the development of novel materials with specific functionalities.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into their potential applications:

- Antifungal Activity : A study demonstrated the antifungal potential of benzodioxole derivatives, indicating that modifications could lead to enhanced efficacy against resistant strains .

- Synthesis Techniques : Innovative synthesis methods have been developed for secondary amines involving similar structures, showcasing efficient pathways to obtain desired products .

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Effects : The 2-chloro group in the target compound introduces steric and electronic differences compared to analogs with 2-methoxy (e.g., CAS 418774-45-5) or alkylamine groups (e.g., N-methylamine in ). Chlorine’s electron-withdrawing nature may reduce basicity and enhance lipophilicity relative to methoxy analogs .

- Pharmacological Relevance : (+)-MBDB, a benzodioxolyl phenethylamine, shares structural motifs with the target compound but exhibits distinct psychoactive properties due to its extended alkyl chain and N-methylation .

Pharmacological and Functional Comparisons

MDMA-like Analogs (Entactogens):

- (+)-MBDB (): A non-neurotoxic entactogen with selective serotonergic activity.

- Neurotoxicity Considerations : Unlike MDMA derivatives, the target compound’s chlorine substituent could influence metabolic pathways (e.g., cytochrome P450 interactions), possibly mitigating neurotoxic effects associated with methylenedioxy groups .

Kinase Inhibitors (Unrelated but Contrasting):

Physicochemical Properties

- Hydrogen Bonding : The 2-chlorobenzyl group may participate in weak hydrogen bonding (e.g., C–H···O/N interactions), as seen in 2-chlorobenzyl alcohol complexes (H-bond length ~1.5 Å in ) .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine is an organic compound notable for its unique structural features, which include a benzodioxole moiety and a chlorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C₁₅H₁₄ClNO₂, with a molecular weight of approximately 275.73 g/mol.

Synthesis

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine can be achieved through various methods, typically involving the reaction of 1,3-benzodioxole with 2-chlorobenzaldehyde:

This straightforward synthesis route allows for the generation of the compound in a laboratory setting, facilitating further biological evaluations.

The biological activity of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine is largely attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors involved in various biological pathways. For instance, it has been suggested that the compound could inhibit certain enzymes associated with disease processes, thereby demonstrating therapeutic potential.

Antimicrobial Properties

Research indicates that (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural motifs often display efficacy against a range of pathogens. The presence of the chlorobenzyl group is believed to enhance this activity through increased membrane permeability and interaction with microbial enzymes.

Anticancer Activity

In vitro studies have demonstrated that (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine possesses anticancer properties. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. Such effects are likely mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1,3-Benzodioxol-5-ylmethyl)(2-bromobenzyl)amine | Benzodioxole + Bromobenzyl | Moderate antimicrobial |

| (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine | Benzodioxole + Chlorobenzyl | Strong anticancer activity |

| (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine | Benzodioxole + Chlorobenzyl | High antimicrobial and anticancer potential |

This table illustrates that the combination of the benzodioxole moiety with the chlorinated benzyl group may synergistically enhance its biological activities compared to other derivatives.

Case Studies

Several case studies have highlighted the efficacy of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine:

- Antimicrobial Efficacy : In a study evaluating various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli, (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its analogs.

- Anticancer Activity : A recent investigation into its anticancer properties revealed that this compound reduced cell viability by over 50% in human breast cancer cell lines at concentrations as low as 10 µM after 48 hours of treatment.

Q & A

Basic Research Question

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks . For example, the 1,3-benzodioxole ring’s planarity and chlorine’s positional disorder can be confirmed via anisotropic displacement parameters.

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify key signals:

- Aromatic protons (δ 6.7–7.5 ppm for benzodioxole and chlorobenzyl groups).

- Methylene bridges (N–CH₂– resonating at δ 3.8–4.3 ppm) .

Combined data validate molecular geometry and purity.

What methodologies are suitable for evaluating the compound’s biological activity, such as antimicrobial or anticancer properties?

Advanced Research Question

- MTT assay : Measure cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) by quantifying mitochondrial activity after 48-hour exposure. IC₅₀ values can be derived from dose-response curves .

- SRB assay : Assess cell proliferation via protein content staining.

- Microtubule disruption assays : Monitor effects on tubulin polymerization using fluorescence-based methods.

Positive controls (e.g., paclitaxel) and triplicate experiments ensure reproducibility. Evidence from benzoxazole derivatives suggests EC₅₀ values in the micromolar range for related structures .

How can crystallographic data reveal intermolecular interactions affecting solid-state stability?

Advanced Research Question

Graph set analysis (Etter’s formalism) identifies hydrogen-bonding motifs:

- D₁¹(2) : N–H⋯O bonds between amine hydrogens and benzodioxole oxygen.

- C₂²(12) : π-π stacking of aromatic rings.

Such interactions influence melting points and solubility. SHELX-refined structures can quantify bond distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) .

How should researchers address contradictions between computational predictions and experimental data?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts or IR spectra. Discrepancies (e.g., Δδ > 0.5 ppm in ¹H NMR) may indicate solvent effects or protonation states.

- Experimental validation : Re-run synthesis under inert conditions to rule out oxidation. Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) .

What advanced characterization techniques complement NMR and X-ray data?

Basic Research Question

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 292).

- IR spectroscopy : Stretching vibrations for C=O (1643–1659 cm⁻¹) and C–O–C (1250–1300 cm⁻¹) validate functional groups .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to decomposition temperatures (~250°C).

How can substituent modifications alter the compound’s bioactivity?

Advanced Research Question

- Electron-withdrawing groups : Introduce nitro or fluoro substituents to the benzodioxole ring to enhance electrophilicity and receptor binding.

- Alkylation/acylation : Modify the amine with acetyl or allyl groups to study steric effects. Synthetic protocols from analogous compounds show yields drop by ~20% with bulkier substituents .

What strategies mitigate variability in biological assay results?

Advanced Research Question

- Standardized protocols : Pre-treat cells with uniform seeding densities (e.g., 10⁴ cells/well).

- Negative controls : Include DMSO vehicle and untreated cells to normalize background signals.

- Replicate experiments : Use triplicate wells and independent batches to assess batch-to-batch variability .

How do hydrogen-bonding patterns influence solubility and formulation?

Advanced Research Question

Strong N–H⋯O networks reduce solubility in apolar solvents. To improve bioavailability:

- Co-crystallization : Use succinic acid to form salts with enhanced aqueous solubility.

- Micronization : Reduce particle size via ball milling to increase surface area.

Graph set analysis predicts solubility trends based on crystal packing .

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₂ receptors using PDB ID 6A93.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic (benzodioxole) and electrophilic (chlorobenzyl) sites.

Validation via experimental kinetic studies (e.g., monitoring Cl⁻ displacement by iodide) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.